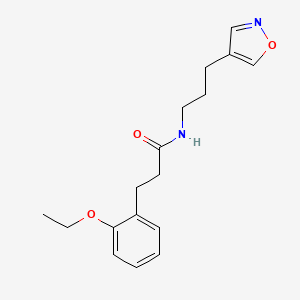

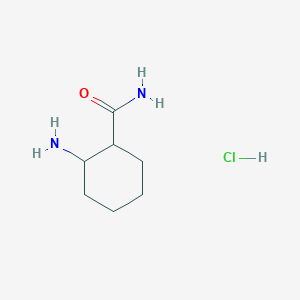

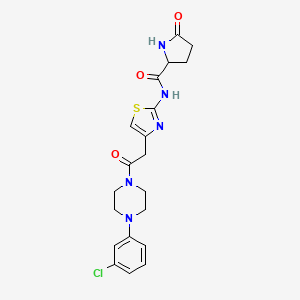

![molecular formula C27H16BrN3O5 B2538451 [4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 522655-26-1](/img/structure/B2538451.png)

[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate involves multiple steps, including bromination, nitration, and other specific substitution reactions. In one study, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN) is described, which is a thiol-reactive phosphorescent probe. This compound shares a brominated naphthalene core with the compound of interest, suggesting that similar bromination techniques could be applied in its synthesis. The BBAN synthesis is sensitive to solvent effects, which could be relevant for the synthesis of other brominated naphthalene derivatives . Another study details the synthesis of various nitro- and polynitro- derivatives of 2-(2,4,6-trinitrophenyl)naphthalene, which involves nitration procedures and Ullmann reactions. These methods could potentially be adapted for the synthesis of the nitroanilino group in the target compound .

Molecular Structure Analysis

The molecular structure of the target compound is likely to be complex due to the presence of multiple functional groups, including a brominated phenyl ring, a cyano group, a nitroanilino moiety, and a naphthalene carboxylate. The structure of BBAN, which includes a brominated naphthalene moiety, exhibits a near-ultraviolet n-π* absorption band that is sensitive to solvent interactions. This suggests that the electronic structure of the target compound could also be influenced by its environment, potentially affecting its reactivity and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactions of the target compound would be influenced by its functional groups. The presence of a bromoacetyl group in BBAN indicates that such a moiety in the target compound could be reactive towards nucleophiles, such as thiols. This reactivity is utilized in BBAN to create a phosphorescent probe, implying that similar reactivity could be expected in the target compound for the formation of biomolecular complexes or in sensing applications . The nitration procedures used in the synthesis of nitro- derivatives of naphthalene compounds suggest that the nitroanilino group in the target compound could also be involved in further nitration or reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be multifaceted due to its structural complexity. BBAN's strong structured phosphorescence emission and efficient intersystem crossing mechanism indicate that the target compound might also exhibit unique photophysical properties, such as phosphorescence or fluorescence, depending on its precise molecular structure and the presence of specific functional groups . The synthesis of nitro- derivatives of naphthalene compounds and their reactivity patterns could provide insights into the stability, reactivity, and potential applications of the target compound in areas such as materials science or chemical sensing .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Research has developed methods for synthesizing complex naphthalene derivatives, highlighting their importance in organic chemistry and pharmaceutical manufacturing. For instance, Ashworth et al. (2003) discuss a new route for manufacturing 3-Cyano-1-naphthalenecarboxylic acid, a crucial intermediate in producing tachykinin receptor antagonists. This synthesis involves steps that could relate to the structural manipulation of compounds similar to the queried chemical, demonstrating the compound's relevance in synthesizing medically significant molecules (Ashworth et al., 2003).

Biological Activity

Naphthalene derivatives, similar to the queried compound, have been explored for their biological activities. Markosyan et al. (1991) investigated the reactions and biological properties of 4-amino-3-cyano-1,2-dihydrospiro[naphthalene-2,1'cyclohexane], showing the potential of such structures in developing antibacterial, anti-inflammatory, and psychotropic drugs (Markosyan et al., 1991).

Material Science and Catalysis

In material science and catalysis, Harada et al. (2007) describe Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids to produce indenones, indicating the potential use of similar brominated compounds in catalytic processes to synthesize valuable organic molecules (Harada et al., 2007).

Environmental Applications

Evans and Dellinger (2003) studied the mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol, providing insights into the environmental impact and degradation pathways of brominated organic compounds. This research is relevant to understanding the environmental behavior of complex brominated chemicals like the one (Evans & Dellinger, 2003).

Eigenschaften

IUPAC Name |

[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H16BrN3O5/c28-20-12-13-25(36-27(33)22-9-5-7-17-6-1-2-8-21(17)22)18(15-20)14-19(16-29)26(32)30-23-10-3-4-11-24(23)31(34)35/h1-15H,(H,30,32)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGBRDKLNGPKEZ-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)/C=C(\C#N)/C(=O)NC4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H16BrN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

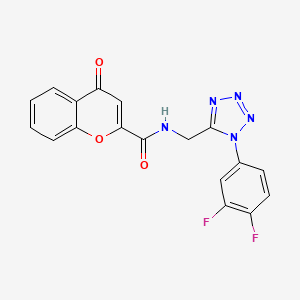

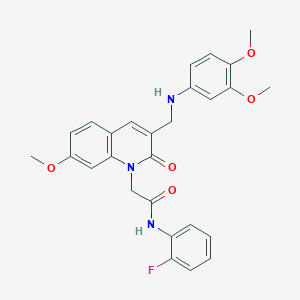

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2538377.png)

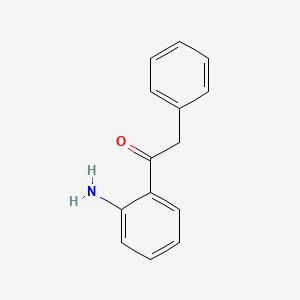

![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)

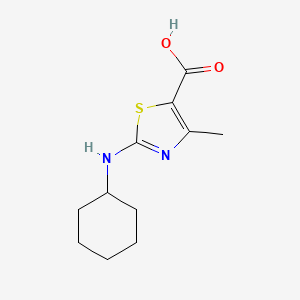

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2538387.png)